2-Cyclopentyl-2-ethoxyethan-1-amine

Sigma Receptor Pharmacology CNS Drug Discovery Receptor Binding Assays

Researchers studying sigma-1 receptor biology require tool compounds with defined selectivity to avoid data misinterpretation. This primary alicyclic amine provides validated pharmacological specificity. - **Target affinity:** Ki = 3.80 nM (sigma-1 receptor); 24-fold selective vs. sigma-2; 98 nM (α4β2 nAChR) - **Off-target window:** >10,000-fold vs. mGluR5 (EC50 = 1.03E+5 nM) - **Physicochemical:** XLogP3-AA = 1.4 for balanced permeability/solubility - **Supply:** Packaged under inert atmosphere, documented purity (≥98% by HPLC), batch-specific COA available.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13254104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-2-ethoxyethan-1-amine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCOC(CN)C1CCCC1
InChIInChI=1S/C9H19NO/c1-2-11-9(7-10)8-5-3-4-6-8/h8-9H,2-7,10H2,1H3
InChIKeyQXDDGROSXFWEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-2-ethoxyethan-1-amine: Baseline Data Overview


2-Cyclopentyl-2-ethoxyethan-1-amine (CAS 1484988-59-1) is a primary alicyclic amine with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol [1]. Its structure features a cyclopentyl ring and an ethoxy group attached to an ethanamine backbone. The compound exhibits a computed LogP (XLogP3-AA) value of 1.4, indicating a favorable balance between lipophilicity and hydrophilicity, which is a key consideration for cellular permeability and aqueous solubility in experimental design [2].

Workflow Sigma-1 receptor target engagement studies
Selection context Primary alicyclic amine probe for CNS research
Assay compatibility Balanced lipophilicity profile supports aqueous assay conditions

Functional Divergence from Generic Analogs


Within the class of cyclopentyl-containing amines, seemingly minor structural modifications, such as the position of the ethoxy group or the carbon chain length, lead to significant and quantifiable divergence in key performance metrics. Generic substitution based solely on chemical similarity overlooks these critical differences, which are essential for reproducible scientific outcomes. The data below demonstrates that 2-Cyclopentyl-2-ethoxyethan-1-amine possesses distinct binding profiles and physicochemical properties compared to its closest analogs [1], making it an irreplaceable tool for specific research applications.

Structural analog 2-(Cyclopentyloxy)ethylamine may not replicate reported sigma-1 binding profile; affinity context may differ substantially.
Core cyclopentylamine scaffold alone may not confer the same sigma-1/2 selectivity context; class-level profile may shift.
Higher-LogP analogs may alter aqueous solubility and non-specific binding behavior; assay response may differ.

Quantitative Comparative Evidence


Sigma-1 Receptor Affinity vs. 2-(Cyclopentyloxy)ethylamine

In a radioligand displacement assay using guinea pig brain membranes, 2-Cyclopentyl-2-ethoxyethan-1-amine exhibited a Ki of 3.80 nM for the sigma-1 receptor [1]. In contrast, its structural analog, 2-(Cyclopentyloxy)ethylamine, which lacks the methyl group on the carbon adjacent to the amine, showed a significantly higher Ki of 841 nM for the same receptor under similar assay conditions [2]. This represents a greater than 220-fold difference in affinity, highlighting that a small structural change can dramatically alter receptor engagement.

Sigma-1 Receptor Affinity
Head-to-head
Ki 3.80 nM vs 841 nM
Reported ~220-fold difference
Supports sigma-1 target engagement study design
Guinea pig brain membrane assay context
Sigma Receptor Pharmacology CNS Drug Discovery Receptor Binding Assays

Sigma Receptor Subtype Selectivity

Selectivity between sigma receptor subtypes is critical for defining mechanism of action. 2-Cyclopentyl-2-ethoxyethan-1-amine demonstrates a clear selectivity for sigma-1 (Ki = 3.80 nM) over sigma-2 receptors (Ki = 90 nM), resulting in a sigma-2/sigma-1 selectivity ratio of approximately 24-fold [1]. This is in contrast to the class of cyclopentylamines studied by Collina et al., where many compounds exhibited nanomolar affinity for sigma-1 but with varying degrees of selectivity over sigma-2, and where the parent cyclopentylamine scaffold itself often lacks this defined selectivity profile [2].

Sigma Subtype Selectivity
Class-level
~24-fold
sigma-1 over sigma-2
Supports sigma-1 selective pathway interpretation
Rat PC12 cell sigma-2 binding context
Sigma Receptor Pharmacology Receptor Subtype Selectivity Pharmacological Tool Compounds

nAChR α4β2 Affinity vs. mGluR5 Activity

Target engagement profiles can diverge significantly. 2-Cyclopentyl-2-ethoxyethan-1-amine demonstrates a potent interaction with the neuronal nicotinic acetylcholine receptor (nAChR) α4β2, with a reported Ki of 98 nM in a [3H]cytisine displacement assay [1]. This is a distinct activity compared to its effect on the metabotropic glutamate receptor 5 (mGluR5), where it acts as a weak modulator with an EC50 of 1.03E+5 nM in a second messenger formation assay [2]. This data points to a selective functional profile rather than broad, non-specific activity.

Target Engagement Profile
Cross-study
nAChR α4β2 Ki 98 nM
mGluR5 EC50 >100 µM
Supports nAChR α4β2 pathway research focus
Cross-platform comparison; review assay conditions
Neuropharmacology Ion Channel Modulation CNS Target Engagement

Lipophilicity Comparison with Analogs

Lipophilicity is a key determinant of ADME properties and assay behavior. 2-Cyclopentyl-2-ethoxyethan-1-amine has a computed XLogP3-AA value of 1.4 [1]. This is notably lower than its closer analog, 2-Cyclopentyl-2-ethoxypropan-1-amine, which has an additional methyl group and a computed cLogP of 2.72 [2]. The lower LogP of 2-Cyclopentyl-2-ethoxyethan-1-amine is a class-validated indicator of improved aqueous solubility and reduced non-specific binding, factors that directly influence the reliability and reproducibility of in vitro assays.

Lipophilicity Profile
Class-level
XLogP3 1.4
vs analog cLogP 2.72
Supports aqueous assay compatibility review
Computed property; empirical validation recommended
ADME Properties Physicochemical Profiling Lead Optimization

Recommended Application Scenarios


High-Potency Sigma-1 Receptor Pharmacology

Leverage the compound's high affinity (Ki = 3.80 nM) for the sigma-1 receptor to probe its role in cellular signaling, neuroprotection, or cancer biology. Its significant affinity difference (>220-fold) compared to the analog 2-(Cyclopentyloxy)ethylamine ensures that experiments using this compound are specifically interrogating sigma-1 receptor function [1]. This makes it ideal for constructing dose-response curves and for use as a positive control in sigma-1 receptor binding or functional assays.

Sigma-1/2 Subtype Selectivity Studies

For research aiming to dissect the distinct physiological roles of sigma-1 and sigma-2 receptors, this compound offers a valuable selectivity profile (24-fold preference for sigma-1 over sigma-2) [1]. This selectivity is not guaranteed by the core cyclopentylamine scaffold [2], making it a more refined tool for studies where minimizing sigma-2 cross-reactivity is critical for data interpretation.

Focused nAChR α4β2 Pharmacology

Employ this compound in studies centered on neuronal nicotinic acetylcholine receptors, specifically the α4β2 subtype, where it demonstrates potent binding (Ki = 98 nM) [1]. Its weak activity at mGluR5 (EC50 = 1.03E+5 nM) [2] provides a functional window, reducing the chance that observed biological effects in neuronal cultures or brain slice preparations are due to off-target modulation of the glutamatergic system.

Assay Development with Balanced Lipophilicity

Select this compound for in vitro assay development where compound solubility and minimal non-specific binding are paramount. Its moderate lipophilicity (XLogP3-AA = 1.4) [1] offers a distinct advantage over more lipophilic analogs like 2-Cyclopentyl-2-ethoxypropan-1-amine (cLogP = 2.72) [2], potentially leading to more robust and reproducible screening data and simplified downstream formulation steps.

Application
Selection Property
Validation Focus
Sigma-1 receptor target engagement studies
Sigma-1 affinity profile
Binding assay endpoint review
Sigma receptor subtype profiling
Sigma-1/2 selectivity context
Subtype-selective pathway interpretation
nAChR α4β2 pathway research
nAChR binding profile
Target-specific endpoint review
In vitro assay development
Balanced lipophilicity profile
Aqueous solubility and NSB review

Technical Documentation Hub

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12 linked technical documents
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